molecular formula C10H10N2O B13543525 1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol

1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol

Cat. No.: B13543525
M. Wt: 174.20 g/mol
InChI Key: ZTJIFWLAYCBTRI-UHFFFAOYSA-N
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Description

1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a prop-2-en-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol typically involves the cyclization of N-(prop-2-yn-1-ylamino)pyridines. One common method is the Sandmeyer reaction, which is efficient and mild, allowing for the stereospecific synthesis of the desired compound . The reaction conditions often involve the use of copper(I) chloride and sodium nitrite in an acidic medium.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into saturated alcohols using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the imidazo[1,2-a]pyridine ring, often using halogenating agents or organometallic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or organometallic reagents like Grignard reagents.

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, ketones, aldehydes, and saturated alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazo[1,2-a]pyridine core can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine hydrochloride
  • 2-(Imidazo[1,2-a]pyridin-2-yl)propanoic acid hydrochloride
  • 2-(2-Methyl-3H-imidazo[4,5-b]pyridin-3-yl)ethan-1-amine hydrochloride

Comparison: Compared to these similar compounds, 1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol is unique due to its prop-2-en-1-ol moiety, which imparts distinct chemical reactivity and potential biological activity. The presence of the hydroxyl group allows for additional hydrogen bonding interactions, which can enhance its binding affinity to biological targets and influence its solubility and pharmacokinetic properties .

Biological Activity

1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol is a compound that belongs to the imidazo[1,2-a]pyridine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C10H14N2OC_{10}H_{14}N_{2}O with a molecular weight of 178.23 g/mol. The compound's structure features an imidazo[1,2-a]pyridine core, which is known for its role in various therapeutic applications.

Biological Activities

The imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities, including:

  • Anticancer : Many derivatives have shown potent activity against various cancer cell lines.
  • Antimicrobial : Effective against a variety of pathogens.
  • Anti-inflammatory : Demonstrated ability to inhibit inflammatory pathways.
  • Antiviral : Potential use in treating viral infections.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibitory effects on cancer cell proliferation ,
AntimicrobialEffective against bacteria and fungi ,
Anti-inflammatoryInhibition of COX enzymes and cytokine production ,
AntiviralPotential effectiveness against viral pathogens ,

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the imidazo[1,2-a]pyridine scaffold can significantly influence biological activity. For instance:

  • Substituents on the pyridine ring can enhance anticancer potency.
  • Alkyl groups on the propene chain may improve selectivity and reduce toxicity.

Case Study: Anticancer Activity

A recent study evaluated the anticancer properties of several imidazo[1,2-a]pyridine derivatives, including this compound. The compound demonstrated IC50 values in the nanomolar range against KRAS G12C-mutated cancer cells. Molecular docking studies revealed strong interactions with target proteins involved in cancer progression, suggesting its potential as a lead compound for further development.

Pharmacological Mechanisms

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Kinase Activity : Targeting specific kinases involved in cell signaling pathways.
  • Modulation of Inflammatory Pathways : Suppressing pro-inflammatory cytokines and enzymes like COX.
  • Induction of Apoptosis : Promoting programmed cell death in cancer cells.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-imidazo[1,2-a]pyridin-2-ylprop-2-en-1-ol

InChI

InChI=1S/C10H10N2O/c1-2-9(13)8-7-12-6-4-3-5-10(12)11-8/h2-7,9,13H,1H2

InChI Key

ZTJIFWLAYCBTRI-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CN2C=CC=CC2=N1)O

Origin of Product

United States

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